Product packaging for Isobutyl Styryl Ketone(Cat. No.:CAS No. 2892-18-4)

Isobutyl Styryl Ketone

Cat. No.: B1582339
CAS No.: 2892-18-4
M. Wt: 188.26 g/mol
InChI Key: LLVCDRTZBYXKII-UHFFFAOYSA-N
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Description

Contextualizing Isobutyl Styryl Ketone within α,β-Unsaturated Ketone Chemistry

This compound belongs to the class of organic compounds known as α,β-unsaturated ketones. wikipedia.orgscbt.com This classification is defined by the presence of a carbon-carbon double bond between the α and β carbons relative to a carbonyl group (C=O). socratic.org This conjugated system of alternating double and single bonds results in electron delocalization, which significantly influences the molecule's reactivity. pearson.com

The structure of this compound features a phenyl group attached to the β-carbon of the unsaturated system and an isobutyl group attached to the carbonyl carbon. This specific arrangement of functional groups dictates its chemical behavior. The α,β-unsaturated carbonyl moiety is a key reactive feature, making the compound susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in what is known as a conjugate or Michael addition. wikipedia.orgpearson.com This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

The general structure of α,β-unsaturated aldehydes and ketones is often a result of aldol (B89426) condensation reactions. pressbooks.pub The presence of both an alkene and a ketone functional group in conjugation leads to unique spectral properties. For instance, the protons on the β-carbon of α,β-unsaturated carbonyl compounds typically resonate at lower fields in NMR spectroscopy compared to standard alkene protons. libretexts.org

Historical Perspectives and Foundational Studies in Ketone Reactivity

The study of ketones has a rich history in organic chemistry, with their diverse applications ranging from industrial solvents to crucial intermediates in synthesis. ebsco.com The reactivity of the carbonyl group, characterized by its polarity, has long been a subject of investigation, leading to the development of fundamental reactions like nucleophilic addition and reduction. ebsco.combritannica.com

Early research in the late 19th and early 20th centuries laid the groundwork for understanding the condensation reactions of ketones and aldehydes. researchgate.net Notably, the Claisen-Schmidt condensation, first described in the 1880s, provides a direct method for synthesizing α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone in the presence of a base. numberanalytics.comdoubtnut.com The synthesis of this compound can be achieved through such a condensation, reacting benzaldehyde (B42025) with 4-methyl-2-pentanone.

Foundational studies on the reactivity of α,β-unsaturated ketones revealed their dual electrophilic nature, with reactivity at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). pearson.compressbooks.pub The type of nucleophile and reaction conditions often determine the regioselectivity of the attack. pressbooks.pub Weaker nucleophiles generally favor 1,4-addition, a reaction pathway central to the utility of compounds like this compound in organic synthesis. pressbooks.pub

Significance and Research Trajectories within Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its α,β-unsaturated system allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For example, it can be reduced to the corresponding saturated ketone or alcohol, or oxidized to carboxylic acids.

A significant area of research involving this compound and related α,β-unsaturated ketones is their use in Michael addition reactions. wikipedia.org This reaction, which involves the 1,4-addition of a nucleophile, is a powerful tool for forming new carbon-carbon bonds. libretexts.org This makes this compound a useful intermediate in the synthesis of more complex organic molecules.

Current research trajectories continue to explore the synthetic utility of α,β-unsaturated ketones. This includes their use in the synthesis of heterocyclic compounds and in multicomponent reactions, which are valued for their efficiency and atom economy. researchgate.net Furthermore, the dimerization of styryl alkyl ketones has been studied, leading to the formation of complex cyclohexanone (B45756) structures. acs.org The development of new catalytic methods, including photocatalysis, is also expanding the range of transformations possible with these versatile compounds. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2892-18-4
Molecular Formula C₁₃H₁₆O cymitquimica.comscbt.com
Molecular Weight 188.27 g/mol cymitquimica.comscbt.com
IUPAC Name 5-Methyl-1-phenylhex-1-en-3-one cymitquimica.com
Appearance Colorless to Yellow to Green clear liquid cymitquimica.comchemicalbook.com
Melting Point 43°C chemicalbook.com
Boiling Point 283.28°C (estimate) chemicalbook.com
Density 0.9509 g/cm³ chemicalbook.com
SMILES CC(C)CC(=O)C=Cc1ccccc1 cymitquimica.com
InChIKey LLVCDRTZBYXKII-CMDGGOBGSA-N cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B1582339 Isobutyl Styryl Ketone CAS No. 2892-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methyl-1-phenylhex-1-en-3-one
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InChI

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
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InChI Key

LLVCDRTZBYXKII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
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DSSTOX Substance ID

DTXSID5062687, DTXSID701292037
Record name 1-Hexen-3-one, 5-methyl-1-phenyl-
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Record name (1E)-5-Methyl-1-phenyl-1-hexen-3-one
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Molecular Weight

188.26 g/mol
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CAS No.

60796-12-5, 2892-18-4
Record name (1E)-5-Methyl-1-phenyl-1-hexen-3-one
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Record name Isobutylstyryl ketone
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Record name Styryl isobutyl ketone
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Record name 1-Hexen-3-one, 5-methyl-1-phenyl-
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Synthetic Methodologies for Isobutyl Styryl Ketone and Analogues

Classical and Established Routes for α,β-Unsaturated Ketones

Traditional methods for synthesizing α,β-unsaturated ketones, including isobutyl styryl ketone, have been the bedrock of organic synthesis for many years. These routes are valued for their reliability and the wealth of literature supporting their application.

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which then undergoes dehydration to yield a conjugated enone. wikipedia.org

The base-catalyzed aldol condensation is a common and effective method for synthesizing α,β-unsaturated ketones. libretexts.org The reaction is typically initiated by a base, such as hydroxide (B78521), which deprotonates a ketone to form an enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone can then be dehydrated, often under the reaction conditions, to form the final α,β-unsaturated ketone. youtube.commedium.com

The mechanism proceeds through the following steps:

Enolate Formation: A base removes an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion. libretexts.orgmedium.com

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. libretexts.orgmedium.com

Protonation: The alkoxide is protonated by a proton source, typically the solvent, to form a β-hydroxy ketone. libretexts.orgmedium.com

Dehydration: Under the reaction conditions, a molecule of water is eliminated to form the stable, conjugated α,β-unsaturated ketone. libretexts.orgyoutube.com

Reactant 1Reactant 2Base CatalystProduct
Ketone (with α-hydrogens)AldehydeHydroxide (e.g., NaOH, KOH)α,β-Unsaturated Ketone
Acetone (B3395972)Benzaldehyde (B42025)Sodium HydroxideBenzalylideneacetone
Methyl Isobutyl KetoneBenzaldehydeSodium HydroxideThis compound

Table 1: Examples of Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. iiste.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing chalcones and their analogues, including this compound. iiste.orguomustansiriyah.edu.iqwisdomlib.org The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol. iiste.orgscispace.com

In the synthesis of this compound via this method, methyl isobutyl ketone would react with benzaldehyde. The ketone acts as the nucleophile after being deprotonated by the base to form an enolate. iiste.org This enolate then attacks the benzaldehyde, which cannot self-condense as it has no α-hydrogens. wikipedia.org The subsequent dehydration of the aldol addition product is often rapid due to the formation of a highly conjugated system. uomustansiriyah.edu.iq

KetoneAldehydeCatalystSolventProduct
Methyl Isobutyl KetoneBenzaldehydeNaOH or KOHEthanolThis compound
Acetophenone (B1666503)BenzaldehydeNaOHEthanolChalcone (B49325)
Cyclohexanone (B45756)BenzaldehydeKOHMethanol2-Benzylidenecyclohexanone

Table 2: Claisen-Schmidt Condensation Reactions

The Claisen-Schmidt condensation is a widely used and versatile method for the preparation of α,β-unsaturated ketones, offering good yields and operational simplicity. scispace.comchemrevlett.com

The acetoacetic ester synthesis is a versatile method for preparing ketones. jove.comntu.edu.sg This process involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. pearson.compearson.com To synthesize a ketone like this compound using this method, a multi-step process would be envisioned.

The general steps are as follows:

Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. jove.comucalgary.ca

Alkylation: The enolate is then reacted with an appropriate alkyl halide in an SN2 reaction to introduce an alkyl group. jove.comntu.edu.sg For a complex structure like this compound, this step would require a specific halide such as a styryl halide, which can be challenging.

Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is then hydrolyzed, typically with acid, and heated to induce decarboxylation, yielding the final ketone. jove.comucalgary.ca

While this method is powerful for producing a wide range of ketones, its direct application for a styryl ketone might be less straightforward than condensation methods. However, it remains a fundamental and important route in synthetic organic chemistry.

Aldol Condensation Approaches and Variations

Modern and Advanced Synthetic Approaches

In recent years, significant advancements in synthetic methodology have provided new and efficient routes to α,β-unsaturated ketones. These modern approaches often offer advantages in terms of selectivity, efficiency, and milder reaction conditions.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of α,β-unsaturated ketones. These methods often involve the direct coupling of various starting materials, providing atom-economical pathways.

For instance, palladium-catalyzed reactions have been developed for the intermolecular oxidative coupling of alkynamides and terminal alkenes to produce α,β-unsaturated ketones with high stereoselectivity. nih.govacs.org This reaction proceeds under mild conditions and is believed to involve a cyclic oxypalladation intermediate. acs.org Another approach involves the palladium-catalyzed direct coupling of indoles with carbon monoxide and alkynes to selectively generate linear α,β-unsaturated ketones. acs.org

Ruthenium catalysts have also been employed in the coupling of alkynes with aldehydes or alcohols to form α,β-unsaturated ketones. nih.gov Nickel-catalyzed hydroacylation of alkynes represents another modern, atom-economical route to access these compounds. bohrium.com These transition metal-catalyzed methods offer significant advantages, including high yields and functional group tolerance, making them attractive alternatives to classical methods.

Metal CatalystReactant 1Reactant 2Product Type
Palladium (Pd)AlkynamideTerminal AlkeneE-α,β-Unsaturated Ketone
Palladium (Pd)IndoleCarbon Monoxide, AlkyneLinear α,β-Unsaturated Ketone
Ruthenium (Ru)AlkyneAldehyde/Alcoholα,β-Unsaturated Ketone
Nickel (Ni)AlkyneThioesterE-enone

Table 3: Examples of Transition Metal-Catalyzed Syntheses of α,β-Unsaturated Ketones

Transition Metal-Catalyzed Direct Coupling Reactions

Photo/Cobalt Catalysis for Ketone Synthesis from Alcohols and Styrenes

A dual photo/cobalt-catalytic method has been developed for the synthesis of ketones from primary alcohols and alkenes, offering a direct oxidative coupling approach. researchgate.netscribd.com This strategy manipulates the reactivity of nucleophilic ketyl radicals and demonstrates a broad scope for both primary alcohols and alkenes with high chemo- and regioselectivity under mild reaction conditions. researchgate.netscribd.com The use of cobalt carbonyl complexes with phosphine (B1218219) ligands as catalysts is a key feature of this method, which often proceeds at room temperature under photo-irradiation. This approach allows for the direct formation of ketones from simple alcohol and alkene precursors and shows high tolerance for various functional groups. However, the yields can be lower with electron-rich styrenes, while electron-neutral and electron-poor styrenes tend to perform better. Mechanistic studies highlight the crucial role of cobalt catalysis in achieving efficient catalysis and a broad substrate scope. researchgate.net

Rhodium-Catalyzed Tandem Carbonyl Addition-Redox Isomerization

Rhodium-catalyzed reactions have been effectively used to convert primary alcohols and butadiene into branched isobutyl ketones through a tandem carbonyl addition-redox isomerization process. nih.govorganic-chemistry.orgacs.org This method represents the first instance of rhodium-catalyzed carbonyl addition via hydrogen autotransfer, directly transforming alcohols into more valuable ketones without the need for premetalated reagents or stoichiometric metallic reductants. organic-chemistry.orgacs.org The reaction sequence involves the dehydrogenation of alcohols to aldehydes, followed by a rhodium-catalyzed coupling with butadiene and subsequent redox isomerization. organic-chemistry.org The catalyst system often employs Rh(cod)₂BAr₄F with potassium carbonate as a base. organic-chemistry.org This methodology is applicable to a wide range of substrates, including benzylic and aliphatic alcohols, as well as heteroaryl derivatives. organic-chemistry.org A related process using aldehydes as starting materials and sodium formate (B1220265) as a hydrogen source has also been reported. nih.govresearchgate.net

Nickel-Catalyzed Enantioselective Reductive Conjugate Arylation and Heteroarylation

Nickel-catalyzed methods have been developed for the enantioselective reductive conjugate arylation and heteroarylation of enones, providing access to chiral β-arylated ketones. researchgate.netorganic-chemistry.orgdicp.ac.cnacs.orgnih.gov These reactions often utilize a nickel complex with a chiral ligand, such as isoquinox, and employ aryl or heteroaryl halides as the arylating agents. organic-chemistry.orgdicp.ac.cnacs.org The process is typically carried out in the presence of a reducing agent like manganese powder and proceeds under mild conditions. organic-chemistry.orgdicp.ac.cn Mechanistic studies and DFT calculations support a pathway involving the 1,4-addition of an arylnickel(I) species to the enone. organic-chemistry.orgdicp.ac.cnacs.org This methodology exhibits a broad substrate scope with excellent stereoselectivity and has been applied to the synthesis of chiral fragments of pharmaceutical compounds. organic-chemistry.orgdicp.ac.cnacs.orgnih.gov

Photoredox-Catalyzed Acyl Cross-Coupling Strategies

Photoredox catalysis, often in combination with nickel catalysis, provides a powerful tool for the synthesis of ketones through acyl cross-coupling reactions. rsc.orgnih.govresearchgate.netacs.orgorganic-chemistry.org These methods allow for the coupling of various acyl sources, such as acyl chlorides or carboxylic acid esters, with radical precursors under mild conditions. rsc.orgnih.govresearchgate.net For instance, a dual photoredox/nickel-catalyzed cross-electrophile coupling of two different carboxylic acid esters has been developed, enabling the synthesis of sterically congested ketones. nih.govresearchgate.net Another approach involves the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates, which circumvents the need for reactive organometallic nucleophiles. organic-chemistry.org These photoredox strategies are characterized by their mild reaction conditions and high functional group tolerance. nih.govorganic-chemistry.org

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions offer an efficient pathway to synthesize complex molecules like β-acetamido ketones in a single step from simple starting materials. cdnsciencepub.comthieme-connect.comnih.govekb.egorganic-chemistry.org These reactions typically involve the condensation of an aromatic aldehyde, an enolizable ketone or ketoester, and a nitrile in the presence of a catalyst. cdnsciencepub.comthieme-connect.comnih.govorganic-chemistry.org Various catalysts have been employed, including p-toluenesulfonic acid (pTSA), iodine, boric acid, and cyanuric chloride. cdnsciencepub.comthieme-connect.comnih.govorganic-chemistry.org These methods are advantageous due to their operational simplicity, reduced reaction times, and often high yields. nih.govorganic-chemistry.org For example, using boric acid as a solid heterogeneous catalyst allows for the reaction to proceed at room temperature with easy catalyst separation. nih.gov

Reactions Involving Aryldiazomethanes for Benzylic Ketone Formation

A general method for the synthesis of benzylic ketones involves the homologation of aldehydes using aryldiazomethanes. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov In this approach, aryldiazomethanes are generated in situ from the corresponding tosylhydrazones of aromatic aldehydes by heating in the presence of a base in a polar protic solvent. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov This method avoids the isolation and handling of potentially hazardous aryldiazomethanes. acs.orgorganic-chemistry.org The reaction proceeds in moderate to excellent yields with a variety of aldehydes and is particularly useful for preparing aryldiazomethanes with electron-releasing substituents. acs.orgacs.org

Catalytic Strategies in this compound Synthesis

The synthesis of this compound and its analogues heavily relies on various catalytic strategies to achieve high efficiency and selectivity.

Transition Metal Catalysis is a cornerstone, with rhodium and nickel being prominent.

Rhodium catalysts are instrumental in tandem carbonyl addition-redox isomerization reactions, enabling the direct conversion of primary alcohols to isobutyl ketones. nih.govorganic-chemistry.orgacs.org

Nickel catalysts , often paired with chiral ligands, are crucial for enantioselective reductive conjugate arylations of enones, producing chiral β-aryl ketones. researchgate.netorganic-chemistry.orgdicp.ac.cnacs.orgnih.gov

Photoredox Catalysis , frequently used in conjunction with nickel catalysis, has emerged as a mild and versatile strategy. This dual catalytic system facilitates acyl cross-coupling reactions from various carboxylic acid derivatives, providing access to a wide range of ketones, including sterically hindered ones. rsc.orgnih.govresearchgate.netacs.orgorganic-chemistry.org

One-Pot Multicomponent Synthesis employs a range of catalysts to streamline the synthesis of complex ketone structures. Catalysts such as p-toluenesulfonic acid, iodine, and boric acid have proven effective in promoting the condensation of aldehydes, ketones, and nitriles to form β-acetamido ketones efficiently. cdnsciencepub.comthieme-connect.comnih.gov

Heterogeneous Catalysis for Condensation and Hydrogenation Processes

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. These processes are central to the industrial production of ketones and their analogs.

A prominent and efficient method for preparing aryl ketones, such as this compound, involves the alkylation of substituted benzylic carbons with acetoacetic ester, which is then followed by acid-catalyzed decarboxylation. This method is valued for its mild conditions and high selectivity.

Solid Brønsted acid catalysts are instrumental in this process. Materials like Amberlyst-15, HCl-modified montmorillonite (B579905) clays, and modified β-zeolites serve as effective catalysts. The reaction typically proceeds by protonating a benzylic alcohol to create a stabilized carbocation intermediate. This intermediate subsequently undergoes alkylation with acetoacetic ester. The final ketone product is obtained after hydrolysis and decarboxylation.

The choice of catalyst and the nature of the substituents on the aromatic ring significantly influence the reaction's efficiency. Electron-donating groups on the aromatic ring tend to stabilize the carbocation intermediate, leading to higher yields, while electron-withdrawing groups can diminish the yield.

Table 1: Performance of Solid Brønsted Acid Catalysts in Aryl Ketone Synthesis

Substrate Type Catalyst Reaction Temperature (°C) Yield (%) Notes
Para-electron-donating groups Amberlyst-15 120 (alkylation) 50-80 High selectivity under mild conditions.
Methyl-substituted benzylic alcohol HCl-modified clay 120-150 ~35 Steric hindrance leads to lower yield.

Data sourced from reference .

Bifunctional catalysts, which possess both acidic/basic and metallic sites on a single solid support, are crucial for one-pot synthesis reactions. These catalysts facilitate multiple reaction steps, such as condensation, dehydration, and hydrogenation, in a single reactor, which is both economically and environmentally advantageous. ub.edunacatsoc.org

Pd/Nb2O5 Catalysts: Palladium supported on niobia/silica (B1680970) (Pd/Nb2O5/SiO2) has been shown to be effective for the one-step synthesis of methyl isobutyl ketone (MIBK) from acetone and hydrogen. epa.gov These catalysts exhibit high selectivity towards MIBK, with minimal formation of the isopropanol (B130326) byproduct. epa.gov The catalyst's activity can be affected by the accumulation of water, a challenge that can be mitigated by using a fixed-bed continuous flow reaction system. epa.gov

ZnII–CrIII Mixed Oxides: Palladium supported on zinc-chromium mixed oxides (Pd/ZnII–CrIII) is another efficient bifunctional catalyst for the one-step synthesis of MIBK. nacatsoc.orgresearchgate.netresearchgate.net This catalyst facilitates the acid-catalyzed condensation of acetone to mesityl oxide, followed by its hydrogenation to MIBK. researchgate.netresearchgate.net The amorphous form of the Zn-Cr oxide support generally shows higher catalytic activity than its crystalline counterpart, likely due to a larger surface area. nacatsoc.orgresearchgate.net

Cu-Al Mixed Oxides: Copper-aluminum mixed oxides have also been investigated for the synthesis of MIBK. researcher.lifeconicet.gov.ar These catalysts are particularly useful in the synthesis of MIBK from 2-propanol, where the copper component promotes the hydro-dehydrogenation steps and the acid-base sites on the support facilitate the aldol condensation. conicet.gov.ar

Table 2: Performance of Bifunctional Catalysts in Ketone Synthesis

Catalyst Reactants Product Selectivity (%) Conversion (%)
0.3 wt% Pd on amorphous Zn-Cr (1:1) oxide (gas-phase) Acetone, H2 MIBK 78 40-66
0.3 wt% Pd on amorphous Zn-Cr (1:1) oxide (liquid-phase) Acetone, H2 MIBK 83 56
Pd/(Nb2O5/SiO2) Acetone, H2 MIBK 88-92 30-35

Data sourced from references epa.govresearchgate.netresearchgate.net.

Organocatalysis in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for producing chiral molecules. beilstein-journals.orgmdpi.com

Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts, known for their ability to promote a wide range of enantioselective transformations. acs.orgnih.gov They function as Brønsted acids, activating substrates through hydrogen bonding. mdpi.comacs.org

In the context of ketone synthesis, CPAs have been successfully employed in the asymmetric addition of various nucleophiles to electrophiles. For instance, they can catalyze the enantioselective addition of α-branched cyclic ketones to allenamides, creating an all-carbon quaternary stereocenter with high enantioselectivity. rsc.org CPAs also facilitate the asymmetric protonation of silyl (B83357) enol ethers to produce chiral ketones. acs.org Furthermore, they are effective in catalyzing the asymmetric synthesis of β,β-diaryl ketones through a one-pot tandem dehydration/1,6-addition/decarboxylation sequence involving 4-hydroxybenzyl alcohols and β-keto acids. rsc.org

The development of highly acidic CPAs, such as N-triflyl phosphoramides, has expanded the scope of these catalysts to even more challenging reactions. acs.org

Table 3: Chiral Phosphoric Acid Catalyzed Asymmetric Reactions

Reaction Type Catalyst Product Yield (%) Enantiomeric Excess (ee %)
Asymmetric protonation of silyl enol ether BPTM (S)-1j Chiral 2-phenylcyclohexanone Quantitative 80
Asymmetric Mukaiyama–Mannich reaction BPTM 1e Chiral β-amino acid esters 90-99 90-99
Atroposelective desymmetrization of arylpyrroles CPA 19 Axially chiral arylpyrroles up to 99 up to 98

Data sourced from references acs.orgnih.gov.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry, which aim to reduce waste and use environmentally benign substances, are increasingly influencing the design of synthetic routes. uniroma1.it

Biocatalysis, utilizing enzymes or whole microorganisms, offers a sustainable pathway for chemical production from renewable feedstocks. nih.gov While direct biocatalytic synthesis of this compound is not widely reported, related ketones like MIBK have been successfully produced using bio-derived precursors.

A hybrid "Bio-Catalytic conversion" approach has been developed that combines engineered biosynthesis of carboxylic acids in microorganisms like E. coli with subsequent catalytic ketonization. nih.gov For example, isovaleric acid, produced through fermentation, can be converted to MIBK with high yield using solid base catalysts. nih.gov This strategy provides a renewable alternative to petrochemical-based routes.

Alcohol dehydrogenases (ADHs) are another class of enzymes widely used for the reduction of ketones to produce chiral alcohols, a key step in the synthesis of many active pharmaceutical ingredients. acs.org

Table 4: Compound Names Mentioned

Compound Name
This compound
Amberlyst-15
Acetoacetic ester
Benzylic alcohol
Methyl isobutyl ketone (MIBK)
Acetone
Isopropanol
Mesityl oxide
Diisobutyl ketone (DIBK)
2-propanol
Allenamides
Silyl enol ethers
2-phenylcyclohexanone
β,β-diaryl ketones
4-hydroxybenzyl alcohols
β-keto acids
N-triflyl phosphoramide
β-amino acid esters
Axially chiral arylpyrroles
Isovaleric acid
Palladium
Niobium pentoxide
Zinc
Chromium
Copper
Aluminum
HCl
β-zeolites
Pd/Nb2O5
ZnII–CrIII mixed oxide
Cu-Al mixed oxides
Chiral Phosphoric Acid
BPTM (S)-1j
BPTM 1e
CPA 19
Alcohol dehydrogenases (ADHs)

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of this compound and its analogues, which belong to the chalcone family, has increasingly moved towards environmentally sustainable methods. These green chemistry approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce reaction times, and simplify work-up procedures, thereby lowering economic and environmental costs. researchgate.netcu.edu.eg Key strategies include microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods like grinding, often performed under solvent-free conditions with eco-friendly catalysts. researchgate.netacgpubs.org

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating. researchgate.net Reactions under microwave activation are often completed in minutes with high yields, and the absence of a solvent makes the process cleaner and more efficient. researchgate.netnih.gov

One notable method involves the Claisen-Schmidt condensation of aryl ketones and aldehydes using iodine-impregnated neutral alumina (B75360) as a catalyst under solvent-free, microwave-activated conditions. nih.govresearchgate.net This protocol has been successfully applied to synthesize a variety of substituted chalcones, achieving excellent yields of 79-95% in less than two minutes. nih.govresearchgate.net The mild reaction conditions and ease of work-up make it a valuable alternative to traditional methods. nih.gov Another eco-friendly approach utilizes anhydrous potassium carbonate (K2CO3) as a catalyst under solid-phase, solvent-free microwave irradiation. rasayanjournal.co.in This method avoids strong bases like NaOH or KOH, and has been used to produce o-hydroxy chalcones in 85-90% yields within 3-5 minutes. rasayanjournal.co.in

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis is another green technique that enhances reaction rates and yields. japsonline.com The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, accelerating the mass transfer and the reaction itself. derpharmachemica.com This method has been effectively used for chalcone synthesis, often leading to significantly shorter reaction times compared to conventional stirring methods. derpharmachemica.commdpi.com For instance, the ultrasound-assisted reaction between benzaldehyde and acetophenone was found to be 225 times faster than the conventional method (15 minutes vs. 4 hours). mdpi.com While some ultrasound-promoted syntheses use green solvents like water or ethanol, solvent-free applications are also explored. derpharmachemica.comsemanticscholar.org However, in some model reactions, solvent-free ultrasound conditions resulted in poor yields, indicating that the choice of solvent or lack thereof is highly dependent on the specific substrates. semanticscholar.org

Mechanochemical and Solid-State Synthesis

Mechanochemical methods, which involve grinding solid reactants together, represent a simple, efficient, and environmentally benign approach to chalcone synthesis. cu.edu.eg These reactions are typically performed at room temperature without any solvent, which aligns perfectly with the principles of green chemistry. cu.edu.eg A common procedure involves grinding equivalent amounts of an appropriate methyl ketone and an aromatic aldehyde with a solid catalyst, such as solid sodium hydroxide (NaOH) or p-toluenesulfonic acid (p-TSA). cu.edu.egresearchgate.net Using solid NaOH, reactions often reach completion within 3-10 minutes of grinding, with the product being easily isolated by washing with water. cu.edu.eg Alternatively, using the solid-phase organocatalyst p-TSA at 50–60 °C under solvent-free conditions also yields desired chalcones in very short reaction times with high purity. researchgate.net

Other environmentally benign catalysts have been successfully employed under solvent-free conditions. Bismuth(III) chloride (BiCl3) has been reported as a mild, green, and efficient catalyst for the Claisen-Schmidt condensation, providing high yields in as little as 20 minutes at 140°C. tandfonline.com More recently, magnesium hydrogen sulfate (B86663) (Mg(HSO4)2) has been introduced as an eco-friendly catalyst for solvent-free chalcone synthesis, proving effective for a wide range of substrates, including medicinally relevant chalcones like metochalcone. rsc.orgrsc.org

The following tables summarize the findings from various studies on environmentally benign synthesis methods for chalcones.

Table 1: Microwave-Assisted Solvent-Free Synthesis of Chalcones

Reactant A Reactant B Catalyst Time (min) Yield (%) Citation
Acetophenone Benzaldehyde I₂/Alumina 1.5 92 nih.gov
4-Methylacetophenone 4-Chlorobenzaldehyde I₂/Alumina 1.5 95 nih.gov
2-Hydroxyacetophenone Benzaldehyde Anhydrous K₂CO₃ 3-5 85-90 rasayanjournal.co.in

Table 2: Solvent-Free Synthesis of Chalcones via Grinding/Solid-State Reaction

Reactant A Reactant B Catalyst Temperature Time (min) Yield (%) Citation
Acetophenone Benzaldehyde Solid NaOH Room Temp. 3-10 97 cu.edu.eg
4-Methylacetophenone 4-Nitrobenzaldehyde Solid NaOH Room Temp. 3-10 98 cu.edu.eg
Acetophenone Benzaldehyde p-TSA 50-60 °C 15 92 researchgate.net
Acetophenone Benzaldehyde BiCl₃ 140 °C 20 90 tandfonline.com

Chemical Reactivity and Transformation Studies of Isobutyl Styryl Ketone

Fundamental Reaction Pathways of α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones like isobutyl styryl ketone is characterized by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. libretexts.orglumenlearning.com This dual reactivity allows for a variety of transformations, primarily nucleophilic additions and reduction reactions. The electronic delocalization across the conjugated system renders the β-carbon susceptible to attack by nucleophiles, a feature that defines much of its chemistry. libretexts.org

Nucleophilic Addition Reactions.nih.gov

Nucleophilic addition represents a cornerstone of the reactivity of this compound. medlifemastery.comstudy.comck12.org The polarized nature of the carbonyl group induces a partial positive charge on the carbonyl carbon, making it an electrophilic center. libretexts.orgmasterorganicchemistry.com Concurrently, resonance effects extend this electrophilicity to the β-carbon of the double bond. lumenlearning.comlibretexts.org This electronic arrangement leads to two primary modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.org

The Michael addition, a classic example of 1,4-conjugate addition, is a pivotal reaction for α,β-unsaturated ketones. libretexts.orglibretexts.org This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the conjugated system, the Michael acceptor. libretexts.org The reaction is thermodynamically favorable due to the formation of a stronger carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.orglibretexts.org

Thiols are particularly effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. nih.govacsgcipr.org The reaction, often referred to as aza-Michael addition when nitrogen nucleophiles are used, proceeds readily and is a highly atom-efficient method for forming carbon-sulfur or carbon-nitrogen bonds. nih.govacsgcipr.org The reactivity of the Michael acceptor is enhanced by the electron-withdrawing nature of the ketone, which polarizes the double bond and makes the β-carbon more electrophilic. researchgate.net While many Michael acceptors are known to react with a multitude of cellular thiols, the specific reactivity of this compound with biological thiols is a subject of ongoing investigation. nih.govscience.gov

Table 1: Examples of Nucleophiles in Michael Additions

Nucleophile Class Specific Example
Thiols Glutathione, Cysteine
Amines Primary and Secondary Amines
Carbanions Enolates, Organocuprates
Azides Sodium Azide

The Michael addition can create new stereocenters at both the α- and β-carbons of the original α,β-unsaturated ketone. libretexts.org The stereochemical outcome of the reaction is influenced by various factors, including the structure of the reactants, the reaction conditions, and the use of chiral catalysts. acs.orgacs.org When an enolate is used as the nucleophile, new chiral centers can be generated, leading to the formation of diastereomeric or enantiomeric products. libretexts.orgacs.org The development of asymmetric Michael additions is a significant area of research, aiming to control the stereochemistry of the products formed. nih.gov

The competition between 1,2-addition to the carbonyl carbon and 1,4-addition to the β-carbon is a key aspect of the reactivity of α,β-unsaturated ketones. libretexts.orglumenlearning.comlibretexts.orgstackexchange.com The preferred pathway is largely determined by the nature of the nucleophile and the reaction conditions. lumenlearning.comstackexchange.com

1,2-Addition: This pathway is generally favored by "hard" nucleophiles, which are typically strong bases like Grignard reagents and organolithium compounds. stackexchange.comjove.com These reactions are often irreversible and under kinetic control, meaning the product that is formed fastest predominates. libretexts.orgstackexchange.com The initial product is an allylic alcohol after protonation.

1,4-Addition (Conjugate Addition): This pathway is favored by "soft" nucleophiles, which are typically weaker bases such as thiols, amines, and organocuprates. stackexchange.comjove.com These reactions are often reversible and under thermodynamic control, leading to the more stable product. libretexts.orgstackexchange.com The initial product is an enolate, which then tautomerizes to the more stable ketone. lumenlearning.comlibretexts.org

Table 2: Factors Influencing 1,2- vs. 1,4-Addition

Factor Favors 1,2-Addition (Kinetic Control) Favors 1,4-Addition (Thermodynamic Control)
Nucleophile Strong bases (e.g., Grignard reagents, organolithiums) stackexchange.comjove.com Weaker bases (e.g., thiols, amines, cuprates) stackexchange.comjove.com
Reaction Conditions Low temperatures, irreversible conditions Higher temperatures, reversible conditions
Product Stability Less stable allylic alcohol More stable saturated ketone
Michael Addition Chemistry

Reduction Reactions of the Carbonyl and Olefinic Moieties.nih.govrsc.org

The reduction of α,β-unsaturated ketones like this compound can selectively target either the carbonyl group or the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions determines the outcome. rsc.orglew.ro

Common reduction pathways include:

Reduction to Saturated Ketones: This involves the selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact. rsc.org This can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reagents like sodium dithionite. organic-chemistry.org

Reduction to Allylic Alcohols: Selective reduction of the carbonyl group to a hydroxyl group while preserving the double bond yields an allylic alcohol. nih.govrsc.org Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction) are often used for this transformation. rsc.org

Reduction to Saturated Alcohols: Complete reduction of both the carbonyl group and the double bond results in a saturated alcohol. lew.ro This can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more forcing conditions.

Table 3: Selective Reduction of α,β-Unsaturated Ketones

Product Moiety Reduced Typical Reagents/Conditions
Saturated Ketone C=C double bond Catalytic hydrogenation (e.g., H₂, Pd/C), transfer hydrogenation rsc.orgorganic-chemistry.org
Allylic Alcohol C=O carbonyl group NaBH₄/CeCl₃ (Luche reduction), certain enzymatic reductions nih.govrsc.org
Saturated Alcohol Both C=C and C=O LiAlH₄, catalytic hydrogenation (harsher conditions) lew.ro

Oxidation Reactions

This compound, as an α,β-unsaturated ketone, is susceptible to oxidation at both the carbon-carbon double bond and the carbonyl group. The specific reaction pathway often depends on the oxidizing agent employed.

One of the primary oxidation reactions for α,β-unsaturated ketones is epoxidation of the alkene moiety. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. masterorganicchemistry.com For this compound, this would result in the formation of an epoxy ketone. The reactivity of the double bond towards epoxidation can be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Another significant oxidation pathway is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. stackexchange.com This reaction is also typically carried out with peroxy acids. In the case of unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. For this compound, the competition would be between the styryl group and the isobutyl group. The migratory aptitude order is typically tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. researchgate.net Based on this, the styryl (aryl) group would be expected to migrate in preference to the isobutyl (primary alkyl) group.

It is important to note that with α,β-unsaturated ketones, a competition between epoxidation and Baeyer-Villiger oxidation can exist. masterorganicchemistry.com The dominant pathway can be influenced by the specific substrate and reaction conditions. For some α,β-unsaturated ketones, the Baeyer-Villiger oxidation is the predominant process, while for others, epoxidation of the double bond occurs first, followed by a Baeyer-Villiger rearrangement of the resulting epoxy ketone. masterorganicchemistry.comwikipedia.org

Table 1: Potential Oxidation Reactions of this compound This table presents hypothetical products based on general reactivity patterns of α,β-unsaturated ketones, as specific experimental data for this compound was not available in the searched literature.

Oxidizing AgentPotential Reaction TypePlausible Product
m-CPBAEpoxidation2-isobutyryl-3-phenyloxirane
m-CPBABaeyer-Villiger OxidationStyryl 3-methylbutanoate

Alpha Substitution Reactions

Alpha substitution reactions involve the replacement of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with an electrophile. These reactions typically proceed through an enol or enolate intermediate.

α-Halogenation is a common alpha substitution reaction. In acidic conditions, the reaction proceeds through an enol intermediate. The ketone is protonated, followed by deprotonation at the α-carbon to form the enol, which then acts as a nucleophile and attacks the halogen. nih.gov For an unsymmetrical ketone, halogenation in acid generally occurs at the more substituted α-carbon. However, in the case of this compound, the α-hydrogens on the isobutyl side are enolizable.

Under basic conditions, α-halogenation occurs via an enolate intermediate. A base removes an α-proton to form a resonance-stabilized enolate, which is a potent nucleophile that attacks the halogen. nih.gov In base, halogenation tends to occur at the less sterically hindered α-carbon. Subsequent halogenations on the same carbon are often faster due to the inductive effect of the first halogen, which increases the acidity of the remaining α-protons.

α-Alkylation is another important alpha substitution that forms a new carbon-carbon bond. This reaction is typically carried out under basic conditions to generate an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate) and to prevent side reactions such as O-alkylation or multiple alkylations. For this compound, deprotonation would occur at the α-carbon of the isobutyl group.

Table 2: General Alpha Substitution Reactions Applicable to this compound This table illustrates general transformations, as specific experimental data for this compound was not found.

Reaction TypeReagentsGeneral Product
α-Bromination (acidic)Br2, Acetic Acidα-Bromo this compound
α-Alkylation (basic)1. LDA, THF; 2. CH3Iα-Methyl this compound

Stereochemical Aspects of this compound Reactivity

Diastereoselectivity and Enantioselectivity in Transformations

Many reactions involving this compound have the potential to create new stereocenters, making the control of diastereoselectivity and enantioselectivity a key consideration.

In reactions such as the Michael addition (conjugate addition), where a nucleophile adds to the β-carbon of the α,β-unsaturated system, two new stereocenters can be formed if both the nucleophile and the β-carbon become chiral. The relative orientation of the substituents on these new stereocenters determines the diastereomeric outcome (syn vs. anti). The diastereoselectivity is influenced by steric and electronic factors in the transition state.

Achieving enantioselectivity in reactions of this compound typically requires the use of a chiral catalyst or a chiral auxiliary. Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition to α,β-unsaturated ketones. rsc.orgmdpi.comnih.gov Chiral amines, for instance, can react with the ketone to form a chiral enamine intermediate, which then adds to an electrophile in a stereocontrolled manner. Alternatively, chiral Brønsted acids or Lewis acids can activate the ketone towards nucleophilic attack, creating a chiral environment that favors the formation of one enantiomer over the other.

Table 3: Strategies for Stereocontrol in Reactions of α,β-Unsaturated Ketones This table outlines general approaches to stereoselectivity, as specific data for this compound is limited.

Reaction TypeStereochemical GoalGeneral Strategy
Michael AdditionDiastereoselectivityControl of the transition state geometry through reagent and substrate structure.
Michael AdditionEnantioselectivityUse of a chiral organocatalyst (e.g., a chiral secondary amine) to form a chiral enamine intermediate.
EpoxidationEnantioselectivityUse of a chiral ketone catalyst for asymmetric epoxidation.

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is significantly influenced by its conformational preferences around the single bond connecting the carbonyl group and the α,β-double bond. Two planar conformations are possible: the s-cis and s-trans conformers. In the s-cis conformation, the double bond and the carbonyl group are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides.

For alkyl styryl ketones, the s-trans conformer is generally more stable and thus predominates. rsc.org The equilibrium between these two conformers can be influenced by the polarity of the solvent. An increase in solvent polarity tends to favor the more polar s-trans form. The relative stability of these conformers is determined by a balance of steric effects and electrostatic interactions between the C=O and C=C groups.

The accessibility of either the s-cis or s-trans conformation can have a profound impact on the outcome of a reaction. For instance, in pericyclic reactions like the Diels-Alder reaction, the diene component must be in the s-cis conformation to react. While this compound is a dienophile, its own conformational bias can influence its approach to a diene. In nucleophilic additions, the trajectory of the incoming nucleophile will be different for each conformer, potentially leading to different stereochemical outcomes. libretexts.orgaklectures.com The steric hindrance around the carbonyl group and the β-carbon is different in the s-cis and s-trans conformations, which can affect the rate and selectivity of reactions.

Specific Reaction Types and Mechanisms Involving this compound

Self-Condensation Reactions Leading to Oligomeric Ketones

Under certain conditions, this compound can undergo self-condensation reactions to form dimers or higher oligomers. These reactions can be initiated by various means, including base catalysis or photochemical activation.

Under base-catalyzed conditions , an enolate can be formed by deprotonation at the α-carbon of the isobutyl group. This enolate can then act as a nucleophile in a Michael addition to the β-carbon of another molecule of this compound. The resulting enolate can then undergo an intramolecular aldol (B89426) condensation to form a cyclic product. This type of transformation is analogous to the Robinson annulation.

Photochemical [2+2] cycloaddition is another pathway for the dimerization of α,β-unsaturated ketones. Upon absorption of UV light, the molecule is promoted to an excited state. In this excited state, it can react with a ground-state molecule in a cycloaddition reaction to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cycloadduct depend on the nature of the excited state (singlet or triplet) and the alignment of the two molecules in the transition state. This can lead to the formation of various dimeric structures, including head-to-head and head-to-tail isomers.

Table 4: Potential Self-Condensation Pathways for this compound

Reaction TypeInitiatorIntermediateProduct Type
Michael/Aldol CondensationBaseEnolateCyclic Dimer
[2+2] CycloadditionUV LightExcited StateCyclobutane Dimer

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgencyclopedia.pub It is a concerted [4+2] cycloaddition between a conjugated diene (the 4π electron component) and a dienophile (the 2π electron component). wikipedia.orgnih.gov

As an α,β-unsaturated ketone, this compound can function as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making it more electrophilic and thus more reactive towards the electron-rich diene. youtube.com This reaction provides a direct route to substituted cyclohexene (B86901) derivatives, simultaneously forming two new carbon-carbon bonds with a high degree of stereocontrol. wikipedia.org

Table 2: Components of a Diels-Alder Reaction Involving a Styryl Ketone

Component Role Example Key Features
Diene 4π electron system Butadiene Must be in the s-cis conformation to react.
Dienophile 2π electron system This compound Reactivity is enhanced by electron-withdrawing groups, such as the ketone carbonyl. youtube.com

Reactions with Resorcinol (B1680541) and Related Phenolic Compounds

The acid-catalyzed reaction of resorcinol with α,β-unsaturated ketones leads to the formation of complex heterocyclic products. nih.gov These reactions typically result in chroman derivatives. For example, the reaction of resorcinol with mesityl oxide, an α,β-unsaturated ketone, yields a 1-benzopyran derivative in high yield. nih.gov Similarly, this compound is expected to react with resorcinol, where one of the hydroxyl groups of resorcinol adds to the β-carbon of the ketone, followed by cyclization involving the other hydroxyl group to form a chroman ring system.

Cyclization Reactions for Heterocycle Formation

The carbon skeleton of this compound serves as a valuable building block for the synthesis of various heterocyclic compounds.

Pyrimidines are an important class of nitrogen-containing heterocycles. A versatile method for their synthesis involves the cyclization of ketones with nitriles. researchgate.netorganic-chemistry.org Copper-catalyzed methods under basic conditions allow for the reaction of a ketone with two molecules of a nitrile to construct the pyrimidine (B1678525) ring. researchgate.netmdpi.com In this synthesis, the ketone provides part of the carbon backbone of the resulting heterocycle. This strategy represents an efficient way to create diversely functionalized pyrimidines from simple precursors like this compound. organic-chemistry.org The reaction proceeds through a pathway involving the formation of new C-C and C-N bonds. researchgate.net

Table 3: General Components for Pyrimidine Synthesis

Reactant Type Role in Synthesis
Ketone (e.g., this compound) Provides carbon atoms for the pyrimidine ring.
Nitrile Provides nitrogen atoms and a carbon atom for the ring. clockss.orgnih.gov

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for derivatization and functionalization. The primary reactive centers are the carbonyl group, the α,β-carbon-carbon double bond, and the aromatic ring.

Carbonyl Group Modification : The ketone functionality can be reduced to a secondary alcohol, converted to an imine, or undergo reactions with organometallic reagents to introduce new alkyl or aryl groups.

Alkene Functionalization : The double bond can be hydrogenated to yield the corresponding saturated ketone. It can also undergo various addition reactions, such as halogenation or epoxidation.

Analytical Derivatization : For analytical purposes, especially in techniques like mass spectrometry, derivatization is used to enhance detection sensitivity. Reagents can be used to introduce easily ionizable groups onto the molecule. For example, derivatizing agents that react with carbonyl groups can be employed to improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

These strategies allow for the targeted modification of this compound to produce a wide array of derivatives with tailored chemical and physical properties.

Conversion to Other Functionalities (e.g., esters)

The ketone moiety of this compound can be transformed into other functional groups, such as esters, through oxidative rearrangement reactions. Two classical methods for this conversion are the Baeyer-Villiger oxidation and the haloform reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl or aryl groups. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the general order being: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, there are two potential migrating groups: the styryl group and the isobutyl group. Based on the established migratory aptitude, the styryl (phenyl-substituted vinyl) group is expected to migrate preferentially over the primary isobutyl group. This would result in the formation of isobutyl benzoate.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

Starting MaterialReagentPredicted Major Product
This compoundm-CPBAIsobutyl benzoate

Haloform Reaction: The haloform reaction is a method to convert methyl ketones into carboxylates. researchgate.net Since this compound does not possess a methyl ketone functionality, it would not directly undergo a classical haloform reaction to produce a shorter-chain carboxylic acid and a haloform.

Synthesis of Complex Molecular Architectures

The conjugated enone system of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and products of cycloaddition and conjugate addition reactions. The reactivity of chalcones, the parent class of compounds to which this compound belongs, is well-documented in this regard.

Synthesis of Pyridines and Pyrimidines: Chalcones are widely used as precursors for the synthesis of substituted pyridines and pyrimidines, which are important structural motifs in many biologically active compounds. researchgate.netpnrjournal.comnih.gov The synthesis of these heterocycles typically involves a condensation reaction of the chalcone (B49325) with a suitable nitrogen-containing reagent.

For instance, the reaction of a chalcone with urea (B33335) or guanidine (B92328) in the presence of a base can lead to the formation of pyrimidine derivatives. semanticscholar.orgresearchgate.net Similarly, pyridines can be synthesized from chalcones through various methods, including reactions with malononitrile (B47326) and an ammonium (B1175870) source. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent(s)Resulting Heterocycle
Urea / BasePyrimidine derivative
Guanidine / BasePyrimidine derivative
Malononitrile / Ammonium sourcePyridine derivative

Cycloaddition Reactions: The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. This reaction provides a powerful tool for the construction of six-membered rings with controlled stereochemistry. Chalcones have been shown to participate in such reactions, leading to the formation of complex polycyclic structures. acs.orgacs.org

Michael Addition Reactions: As a Michael acceptor, the β-carbon of the enone system in this compound is susceptible to nucleophilic attack. jchemrev.com This conjugate addition, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. chemrevlett.comedu.krdrsc.orgresearchgate.net The resulting Michael adducts can then be further elaborated into more complex molecular structures.

Table 3: Examples of Michael Donors for Reaction with this compound

Michael Donor ClassExample Nucleophile
Active Methylene CompoundsDiethyl malonate
OrganocupratesLithium dimethylcuprate
AminesPiperidine
ThiolsThiophenol

The diverse reactivity of this compound makes it a versatile intermediate in organic synthesis, enabling the construction of a wide array of functionalized and structurally complex molecules.

Theoretical and Computational Investigations of Isobutyl Styryl Ketone

Electronic Structure and Reactivity Prediction

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Computational analyses provide a detailed picture of this arrangement and allow for the prediction of how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity. researchgate.net For Isobutyl Styryl Ketone, the conjugated system including the phenyl ring, the carbon-carbon double bond, and the carbonyl group is expected to significantly influence the HOMO and LUMO energies, resulting in a relatively small energy gap.

Computational studies, typically using DFT methods like B3LYP, can precisely calculate these orbital energies. researchgate.netmjcce.org.mk The analysis would reveal the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized primarily on the styryl fragment (the phenyl ring and C=C bond), while the LUMO would be concentrated on the α,β-unsaturated ketone moiety, particularly the carbonyl carbon.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Conjugated Ketone

This table presents typical values for a molecule with a similar structure to this compound to illustrate the concepts of FMO analysis.

ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.7ELUMO - EHOMO; a smaller gap indicates higher reactivity.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization in a molecule. jussieu.fronetep.org These descriptors provide an intuitive picture of chemical bonding, revealing the locations of covalent bonds, lone pairs, and the cores of atoms in a manner consistent with classical models like Lewis structures and VSEPR theory. onetep.orgepfl.ch

ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. onetep.org A value around 0.5 is indicative of a highly delocalized, "electron-gas-like" region. jussieu.fr LOL provides a similar, often cleaner, representation of electron localization. epfl.ch

For this compound, an ELF/LOL analysis would be expected to show:

High localization values in the regions of the C-H, C-C, C=C, and C=O bonds, clearly defining the covalent framework.

Distinct basins of localization corresponding to the lone pairs on the carbonyl oxygen atom.

Regions of intermediate localization over the phenyl ring, illustrating the delocalized π-electron system.

These studies offer a powerful visual confirmation of the molecule's electronic structure, highlighting the distinct regions of bonding and non-bonding electrons that govern its geometry and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a map of the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.govymerdigital.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. ymerdigital.com

In this compound, the MEP surface would likely show:

A region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This is the primary site for interaction with electrophiles or protons.

A region of positive potential (blue) around the carbonyl carbon, making it a target for nucleophiles.

The π-system of the phenyl ring and the adjacent double bond would also exhibit negative potential, though likely less intense than that of the carbonyl oxygen.

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. mjcce.org.mkymerdigital.com It helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different sites.

Table 2: Predicted Reactive Sites in this compound using Fukui Functions

This table illustrates the expected outcome of a Fukui function analysis, identifying the most probable atoms for different types of chemical attack.

AtomAttack TypePredicted Fukui IndexReactivity Ranking
Carbonyl OxygenElectrophilic (f-)High1
Carbonyl CarbonNucleophilic (f+)High1
β-Carbon (of C=C)Nucleophilic (f+)Moderate2
Phenyl Ring CarbonsRadical (f0)VariesHigh

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, calculate energy barriers, and understand the precise role of catalysts.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). taylorandfrancis.com The transition state is not a stable intermediate but an fleeting arrangement of atoms at the peak of the energy barrier separating reactants and products. taylorandfrancis.com Locating the precise geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. youtube.com

Computational methods allow for the explicit calculation of transition state structures. taylorandfrancis.com For the synthesis of this compound, which is typically formed via a Claisen-Schmidt condensation (a type of aldol (B89426) condensation), transition state analysis would elucidate the key steps:

Enolate Formation: Modeling the abstraction of an α-proton from isobutyl methyl ketone by a base.

Nucleophilic Attack: Locating the transition state for the attack of the resulting enolate on the benzaldehyde (B42025) carbonyl carbon.

Dehydration: Analyzing the pathway for the elimination of a water molecule to form the final α,β-unsaturated ketone.

By calculating the energy of the reactants, transition states, and products, a complete reaction energy profile can be constructed, providing a detailed understanding of the reaction mechanism and identifying the rate-determining step.

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling can reveal how a catalyst achieves this at a molecular level. nih.gov The synthesis of ketones like methyl isobutyl ketone (MIBK) often employs solid acid or base catalysts, and similar principles apply to this compound. nih.govresearchgate.net

Theoretical studies can model the interaction between the reactant molecules and the catalyst's active sites. For example, in a base-catalyzed aldol condensation:

The model would show how a basic site on the catalyst surface facilitates the abstraction of an α-proton from the ketone, stabilizing the resulting enolate intermediate.

The calculations can quantify the strength of this interaction and how it lowers the energy barrier for enolate formation.

Similarly, for an acid-catalyzed reaction, the model would show the protonation of the benzaldehyde carbonyl group, making it more electrophilic and susceptible to attack. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, a quantitative measure of the catalyst's effectiveness can be obtained. These models can also explain how the specific structure, shape, and coordination environment of the active sites influence reaction rates and product selectivity. nih.gov

Structure-Reactivity Correlations and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in modern chemistry for predicting the biological activity or physicochemical properties of compounds based on their molecular structure. For chalcone (B49325) derivatives, the parent class of this compound, these models have been extensively used to understand how structural modifications influence their activity.

The reactivity of this compound is significantly influenced by the electronic and steric nature of substituents on both the phenyl ring and the ketone moiety. While this compound itself is a specific structure, the principles governing its reactivity can be understood by examining the broader class of chalcones.

Substituents on the phenyl ring can either donate or withdraw electrons, thereby altering the electron density across the entire molecule. Electron-donating groups (EDGs) increase the electron density on the styryl moiety, which can affect the electrophilicity of the β-carbon and the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule more susceptible to nucleophilic attack.

The isobutyl group attached to the carbonyl is an electron-donating alkyl group. This group can influence the reactivity of the carbonyl carbon through an inductive effect. Compared to a simple methyl or ethyl group, the bulkier isobutyl group can also introduce steric hindrance, which may affect the accessibility of the carbonyl group to incoming nucleophiles.

Computational studies on various chalcones have demonstrated a strong correlation between the Hammett constants (σ) of substituents and the carbonyl stretching frequencies in infrared spectroscopy, which is an indicator of the electronic environment of the carbonyl group. For instance, a linear correlation is often observed, indicating that the electronic effects of the substituents are transmitted through the conjugated system.

To illustrate the influence of substituents on reactivity, a hypothetical dataset based on computational studies of similar chalcones is presented below. This data showcases how different substituents on the phenyl ring could theoretically alter key electronic properties of a styryl ketone backbone.

Substituent (at para-position of phenyl ring)Hammett Constant (σp)Calculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
-NO₂0.784.5-6.8-3.5
-Cl0.232.5-6.5-3.2
-H0.002.0-6.3-3.1
-CH₃-0.171.8-6.1-3.0
-OCH₃-0.272.2-5.9-2.9
-N(CH₃)₂-0.832.8-5.5-2.7

Note: This table is illustrative and based on general trends observed for chalcones, not on specific experimental or computational data for this compound.

The stereochemistry of reactions involving this compound is of paramount importance, as different stereoisomers can exhibit distinct biological activities and physical properties. The molecule possesses a carbon-carbon double bond, which can exist in either an E (trans) or Z (cis) configuration. The E isomer is generally more stable due to reduced steric strain between the phenyl group and the carbonyl moiety.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the stereochemical outcomes of reactions. By calculating the energies of transition states and intermediates for different reaction pathways, it is possible to predict which stereoisomer will be preferentially formed.

For reactions such as nucleophilic addition to the β-carbon, the stereochemical outcome is determined by the facial selectivity of the attack. Computational models can elucidate the preferred direction of approach of a nucleophile by considering the steric and electronic factors of the substrate. The bulky isobutyl group can play a significant role in directing the incoming nucleophile to the less hindered face of the molecule.

Furthermore, in reactions where new chiral centers are formed, computational analysis can predict the diastereomeric and enantiomeric ratios. This is achieved by modeling the transition states leading to each possible stereoisomer and comparing their relative energies. A lower transition state energy corresponds to a faster reaction rate and, therefore, a more abundant product.

For example, in a hypothetical asymmetric reduction of the carbonyl group, computational modeling could predict the preferred stereoisomer by calculating the transition state energies for the attack of a chiral hydride reagent from the Re and Si faces of the carbonyl carbon.

Advanced Molecular Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a wealth of information about the electronic structure and properties of a molecule, which can be translated into a variety of molecular descriptors. These descriptors are often more detailed and physically meaningful than those derived from simpler 2D or 3D structural representations. For this compound, these descriptors can be used to build more accurate QSAR and QSPR models.

Some of the key quantum chemical descriptors that can be calculated include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.

Partial Atomic Charges: These descriptors quantify the distribution of electron density among the atoms in a molecule. They can be calculated using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Polarizability and Hyperpolarizability: These descriptors relate to the ease with which the electron cloud of a molecule can be distorted by an external electric field. They are important for understanding non-linear optical properties.

A table of theoretically calculated molecular descriptors for this compound is presented below. These values are derived from publicly available computational data.

DescriptorValue
Molecular FormulaC₁₃H₁₆O
Molecular Weight188.27 g/mol
XLogP3-AA3.3
Topological Polar Surface Area17.1 Ų
Rotatable Bond Count4
Heavy Atom Count14
Monoisotopic Mass188.120115 g/mol

Data sourced from publicly available chemical databases.

Advanced Analytical Characterization Techniques in Research

Surface and Solid-State Characterization for Heterogeneous Catalysts

In the synthesis of Isobutyl Styryl Ketone, a member of the chalcone (B49325) family, heterogeneous catalysts are pivotal for enhancing reaction rates and selectivity. The efficacy of these solid catalysts is intrinsically linked to their physical and chemical properties at the surface and in the bulk solid-state. A thorough characterization using advanced analytical techniques is therefore essential to understand the structure-activity relationships and to design more efficient catalysts. This section details the key surface and solid-state characterization techniques employed in the research and development of heterogeneous catalysts for chalcone synthesis.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. researchgate.net In heterogeneous catalysis research pertinent to this compound synthesis, XRD is employed to identify the crystalline phases of the catalyst and its support, determine the degree of crystallinity, and estimate the size of the catalyst crystallites. researchgate.net The diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for phase identification. researchgate.net For instance, in catalysts like supported metal oxides or zeolites, XRD can confirm the formation of the desired crystal structure and detect any phase changes that may occur during catalyst preparation or after the reaction. researchgate.net

The average crystallite size of the active catalytic phase can be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.netresearchgate.net This is a critical parameter, as smaller crystallite sizes often correlate with a higher surface area of the active component, which can lead to enhanced catalytic activity. Research on catalysts for Claisen-Schmidt condensation, the primary reaction for synthesizing chalcones, often uses XRD to confirm the structure of materials such as hydrotalcites, metal oxides, and zeolites. nih.govmdpi.com For example, studies on MgFeAl-LDH catalysts used for Claisen-Schmidt condensation have utilized XRD to identify the stable phases present in the solid. nih.gov

Below is a table showing representative crystallographic data for a chalcone derivative, illustrating the type of structural information that can be obtained via single-crystal XRD analysis. eurjchem.comscispace.com

Table 1: Example of Single-Crystal XRD Data for a Chalcone Derivative

Parameter Value
Chemical Formula C₂₁H₁₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.5694(3)
b (Å) 33.2697(15)
c (Å) 7.4516(4)
β (°) 97.563(2)
Volume (ų) 1614.47(14)
Z 4

BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of solid materials. c2cat.eu In heterogeneous catalysis, the surface area is a paramount property because catalytic reactions occur at the surface of the material. c2cat.euanton-paar.com A higher surface area generally provides more active sites for the adsorption of reactants, which can lead to a higher reaction rate. c2cat.eu The BET analysis involves the physisorption of an inert gas, typically nitrogen, onto the surface of the catalyst at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various pressures, the total surface area, including the area within pores, can be calculated. c2cat.euiitk.ac.in

For catalysts used in the synthesis of this compound, such as porous silica (B1680970), alumina (B75360), or activated carbon supports, BET analysis is essential for quality control and catalyst optimization. measurlabs.com The technique is used to characterize new catalyst formulations and to monitor changes in the surface area during the catalyst's lifetime, as a decrease can indicate deactivation through sintering or pore blockage. c2cat.eu Beyond just the total surface area, the analysis of the adsorption isotherm can also provide information about the pore volume and pore size distribution, which are crucial for understanding how reactants and products are transported within the catalyst particle. iitk.ac.in

The following table presents typical BET surface area and pore characteristics for different types of catalyst materials that could be employed in aldol (B89426) condensation reactions.

Table 2: Representative BET Surface Area Data for Various Catalyst Supports

Catalyst Support Specific Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm)
Silica Gel 300 - 800 0.5 - 1.2 2 - 10
Activated Alumina 150 - 350 0.3 - 0.6 3 - 15
Zeolite ZSM-5 350 - 450 0.15 - 0.25 < 2
Activated Carbon 500 - 1500 0.6 - 1.8 2 - 50

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. kratos.commdpi.com XPS is a powerful tool for catalyst characterization because the catalytic reaction is a surface phenomenon. researchgate.net The technique works by irradiating the catalyst surface with X-rays and measuring the kinetic energy of the electrons that are emitted. kratos.com The binding energy of these photoelectrons is characteristic of the element from which they originated. kratos.com

The table below lists typical binding energy ranges for elements commonly found in heterogeneous catalysts used for condensation reactions.

Table 3: Typical XPS Binding Energies for Elements in Heterogeneous Catalysts

Element Orbital Chemical State Example Binding Energy (eV)
Oxygen O 1s Lattice O²⁻ (in MgO, Al₂O₃) 529.0 - 531.0
Oxygen O 1s Hydroxyl OH⁻ or Si-O-Si 531.5 - 533.5
Silicon Si 2p SiO₂ 103.0 - 104.0
Aluminum Al 2p Al₂O₃ 74.0 - 75.0
Magnesium Mg 1s MgO ~1304.0
Zirconium Zr 3d₅/₂ ZrO₂ 182.0 - 183.0
Tungsten W 4f₇/₂ WO₃ 35.0 - 36.0
Nickel Ni 2p₃/₂ Ni⁰ (metallic) 852.5 - 853.0

Temperature-Programmed Desorption (TPD) for Acid-Base Properties

Temperature-Programmed Desorption (TPD) is a widely used technique to investigate the acid-base properties of solid catalysts, which are often the driving force in Claisen-Schmidt condensations. researchgate.netmicromeritics.com The method involves first adsorbing a probe molecule (a weak base like ammonia (B1221849) for acid sites, or a weak acid like carbon dioxide for basic sites) onto the catalyst surface at a specific temperature. hidenanalytical.com Subsequently, the temperature of the catalyst is increased at a constant rate under a flow of inert gas. hidenanalytical.com The probe molecules desorb from the active sites as the temperature rises, and a detector, often a mass spectrometer, monitors the concentration of the desorbed molecules in the gas stream. hidenanalytical.comscribd.com

The resulting TPD profile provides two key pieces of information: the total number of active sites and their strength. researchgate.net The total amount of desorbed gas, calculated from the area under the desorption peak, corresponds to the concentration of acid or base sites. researchgate.netyoutube.com The temperature at which the desorption peak maximum occurs is related to the strength of the sites; a higher desorption temperature indicates a stronger interaction between the probe molecule and the site, and thus a stronger acid or base site. scribd.com This allows researchers to tailor the catalyst's acidity or basicity to optimize the yield and selectivity towards this compound, as different reaction steps may require sites of a specific strength. acs.orgresearchgate.net

The following table shows example data from ammonia TPD (NH₃-TPD) experiments on different solid acid catalysts, illustrating how acid site density and strength can be quantified.

Table 4: Example of NH₃-TPD Data for Solid Acid Catalysts

Catalyst Low Temp. Peak (°C) (Weak Sites) High Temp. Peak (°C) (Strong Sites) Total Acidity (mmol NH₃/g)
H-ZSM-5 (Si/Al=30) ~220 ~410 0.75
H-ZSM-5 (Si/Al=80) ~215 ~395 0.38
γ-Alumina ~200 - 0.55
Silica-Alumina ~210 ~380 0.62

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and framework vibrations of a catalyst. mdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser. lehigh.edu While infrared (IR) spectroscopy measures absorption, Raman measures scattering, making the two techniques complementary. bohrium.com Raman spectroscopy is particularly advantageous for studying metal oxides on supports like silica or alumina, as these supports are often weak Raman scatterers, resulting in minimal interference. lehigh.edubohrium.com

This technique is exceptionally useful for characterizing the active species in supported metal oxide catalysts under various conditions, including in situ analysis during reaction. rsc.org It can identify the specific molecular structures of the surface metal oxide species, such as the presence of terminal M=O (mono-oxo) or bridging M-O-M bonds, by detecting their characteristic vibrational frequencies. lehigh.eduacs.org For catalysts used in the synthesis of this compound, Raman spectroscopy can help elucidate the nature of the active site, its coordination to the support, and how it transforms during dehydration or reaction. rsc.org This molecular-level understanding is crucial for developing structure-reactivity relationships and designing catalysts with improved performance. lehigh.edu

The table below lists characteristic Raman bands for various metal oxide species commonly used in heterogeneous catalysis.

Table 5: Characteristic Raman Bands for Supported Metal Oxide Species

Metal Oxide Species Support Raman Band (cm⁻¹) Assignment
Vanadate (V₂O₅) SiO₂ 990 - 1040 V=O stretching of isolated species
Molybdate (MoO₃) Al₂O₃ ~950 Mo=O stretching of polymolybdate
Tungstate (WO₃) ZrO₂ 970 - 1010 W=O stretching of monotungstate
Niobate (Nb₂O₅) SiO₂ ~980 Nb=O stretching
Rhenate (Re₂O₇) Al₂O₃ ~1000 Re=O stretching of isolated species

Applications in Chemical Research and Industrial Processes

Role as an Organic Synthesis Intermediate

Ketones are widely utilized as chemical intermediates, and their structural framework is integral to the synthesis of many complex organic compounds. chemicalsafetyfacts.org Isobutyl Styryl Ketone, in particular, is recognized as a useful building block in organic synthesis due to the reactivity of its α,β-unsaturated ketone moiety.

Precursor for the Synthesis of Complex Organic Molecules

The chemical structure of this compound makes it an important precursor in the construction of more complex molecular architectures. The presence of the conjugated system allows it to participate in a variety of addition reactions. For instance, it can undergo Michael addition, a crucial carbon-carbon bond-forming reaction, which is fundamental in the synthesis of complex organic molecules.

Chalcones, which are α,β-unsaturated ketones with a similar structural backbone to this compound, are well-established intermediates in the synthesis of numerous organic compounds. researchgate.net The reactivity of this compound is analogous to that of chalcones, making it a valuable starting material for creating intricate molecular structures through sequential reactions that build upon its framework. The synthesis of complex molecules often relies on the strategic use of such versatile building blocks to construct larger, more functional systems. nih.gov

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and are prevalent in a vast number of pharmacologically active substances. α,β-Unsaturated ketones, such as this compound, are particularly effective starting materials for the synthesis of a wide array of heterocyclic systems. researchgate.net

These compounds can undergo cyclocondensation reactions with various dinucleophiles to yield diverse heterocyclic scaffolds. researchgate.net This reactivity allows for the construction of important classes of heterocyclic compounds. Chalcones, which share the α,β-unsaturated ketone feature, are well-documented as key intermediates for synthesizing a variety of heterocyclic structures. researchgate.net The utility of unsaturated carbonyl compounds is further exemplified by alkynyl aldehydes, which are employed to construct a broad spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov Polyhalonitrobutadienes also serve as versatile building blocks for N-heterocycles with pharmaceutical potential. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from α,β-Unsaturated Ketones

Heterocyclic Class Synthetic Approach
Pyrazolines Cyclocondensation with hydrazines researchgate.net
Quinazolines Cyclocondensation with appropriate dinucleophiles researchgate.net
Benzothiazepines Reaction with 2-aminothiophenol (B119425) researchgate.net

Intermediate in Specialty Chemical Production

In the realm of industrial chemistry, ketones are important intermediates for producing specialty chemicals. For example, Methyl Isobutyl Ketone (MIBK), a structurally related ketone, is a precursor in the synthesis of specialty chemicals such as pesticides, surfactants, and rubber antiozonants. ub.eduresearchgate.net It is also used in the manufacturing of pharmaceuticals, germicides, and fungicides. chemicalsafetyfacts.orgthegoodscentscompany.com

The reactivity of the carbonyl group and α-hydrogens in ketones makes them valuable starting points for creating a range of industrial products. eastman.com Given the established industrial pathways involving ketones like MIBK, this compound holds potential as an intermediate for the production of various specialty chemicals, particularly in sectors like agriculture and pharmaceuticals where complex organic molecules are required. ub.edueastman.com The production of MIBK itself is a significant industrial process, highlighting the commercial importance of ketone-based synthesis routes. mdpi.com

Integration in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in the fields of materials science and polymer chemistry. Its ability to participate in polymerization reactions and its potential to be incorporated into larger functional systems make it a compound of interest for creating new materials.

Precursors for Polymeric Materials and Resins

The styryl group in this compound is structurally similar to styrene, a widely used monomer in the polymer industry. acs.org This suggests that this compound could potentially undergo polymerization via its vinyl group to form novel polymers. The presence of the isobutyl ketone functionality along the polymer backbone would impart distinct properties to the resulting material, such as altered polarity, solubility, and thermal characteristics.

Furthermore, compounds containing styrenic functionalities are known precursors for various resins. For instance, poly(p-tert-butoxycarbonyloxystyrene) is a convenient precursor to p-hydroxystyrene resins, which have applications in electronics and solid-phase synthesis. ibm.comkaust.edu.sa The polymerization of isobutylene, which contains the isobutyl group, is also a well-established industrial process for producing a range of polymers. pageplace.de Therefore, this compound could serve as a monomer or co-monomer to create specialized polymers and resins with tailored properties for various applications.

Components in Functional Materials

Functional materials are designed to possess specific properties, such as electronic, optical, or biological functions. The conjugated system of this compound, which encompasses the phenyl ring, the double bond, and the carbonyl group, could bestow unique optical or electronic properties, making it a candidate for incorporation into such materials.

Moreover, its role as a building block for heterocyclic compounds is relevant here, as many heterocyclic systems exhibit significant functionality in materials science. researchgate.net For example, silicone resins used as ceramic precursors can be synthesized in solvents like methyl isobutyl ketone. mdpi.com The ability to synthesize complex molecules and polymers from this compound opens the door to creating new functional materials for a variety of advanced applications.

Development of Novel Chemical Reagents and Catalytic Systems

This compound, a member of the chalcone (B49325) family of compounds, possesses a reactive α,β-unsaturated ketone moiety that makes it a valuable scaffold in the development of specialized chemical reagents and components of catalytic systems. Its utility stems from the electronic properties of the conjugated system and the electrophilic nature of the carbon-carbon double bond.

This compound, formally known as (E)-5-methyl-1-phenylhex-1-en-3-one, can function as a ligand in the formation of coordination complexes with various transition metals. Chalcones, in general, are recognized for their ability to coordinate with metal ions, and this capacity is primarily attributed to the presence of the carbonyl group (C=O) which can act as a Lewis base, donating a lone pair of electrons to a metal center. alliedacademies.orgresearchgate.net

In the case of this compound, which lacks other functional groups such as hydroxyl or amino moieties on its phenyl rings, it is expected to act as a monodentate ligand, coordinating to a metal ion exclusively through the oxygen atom of its carbonyl group. alliedacademies.org This type of interaction is common for simple ketones in coordination chemistry. The formation of such a complex can influence the electronic properties of both the metal center and the ligand itself.

The coordination of the carbonyl oxygen to a metal ion typically results in a shift of the C=O stretching frequency in the infrared (IR) spectrum to a lower wavenumber. pg.edu.plpressbooks.pub This shift is indicative of a weakening of the C=O bond due to the donation of electron density to the metal. Furthermore, upon complexation, the chemical shifts of protons and carbons near the coordination site, particularly the α and β carbons of the enone system, are expected to change in the Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

While specific studies detailing the isolation and full characterization of metal complexes with this compound are not extensively documented in publicly available literature, the principles of coordination chemistry for α,β-unsaturated ketones provide a strong basis for predicting their behavior. The geometry of the resulting metal complexes, which can range from tetrahedral to square planar or octahedral, would be dictated by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. alliedacademies.orgresearchgate.net

Table 1: Predicted Coordination Properties of this compound as a Ligand

PropertyDescriptionExpected Spectroscopic Observation
Coordination ModeMonodentate, through the carbonyl oxygen atom.-
Potential Metal IonsTransition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II). alliedacademies.org-
Infrared (IR) SpectroscopyShift of the C=O stretching frequency to a lower wavenumber upon coordination. pg.edu.plThe typical C=O stretch for a conjugated ketone (around 1660-1685 cm⁻¹) would shift downwards. libretexts.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDownfield shift of protons and carbons alpha and beta to the carbonyl group. researchgate.netnih.govChanges in the chemical shifts of the vinyl protons and the carbonyl carbon.

The chemical structure of this compound, specifically its α,β-unsaturated ketone framework, renders it an effective probe for studying certain types of chemical reactions, most notably the Michael addition. masterorganicchemistry.comyoutube.com This reaction involves the 1,4-addition of a nucleophile to the conjugated system. The electrophilicity of the β-carbon in the enone moiety makes it susceptible to attack by soft nucleophiles.

The reactivity of chalcones and other α,β-unsaturated carbonyl compounds as Michael acceptors is a subject of significant interest in chemical and biological research. researchgate.netnih.govrsc.org These compounds are often used as probes to investigate the reactivity of biological nucleophiles, such as the thiol groups of cysteine residues in proteins. The rate of the Michael addition reaction is sensitive to both the electronic and steric properties of the α,β-unsaturated ketone.

In the context of this compound, the phenyl group and the isobutyl group attached to the enone system will influence its reactivity. The phenyl group, being part of the styryl moiety, conjugates with the double bond and carbonyl group, which delocalizes the electron density and influences the electrophilicity of the β-carbon. The isobutyl group provides steric bulk near the carbonyl carbon.

Studies on related chalcones have shown that the nature of substituents on the aromatic rings can significantly alter their reactivity as Michael acceptors. rsc.org Electron-withdrawing groups generally enhance the electrophilicity of the β-carbon and increase the reaction rate, while electron-donating groups have the opposite effect. The absence of strong electron-donating or withdrawing groups on the phenyl ring of this compound places its reactivity at a baseline level for this class of compounds.

The kinetics of the Michael addition can be followed using various analytical techniques, such as UV-Vis spectroscopy or NMR, by monitoring the disappearance of the reactants or the appearance of the product over time. By using this compound as a model substrate, researchers can gain insights into the mechanisms of Michael additions and the factors that govern their rates and selectivity.

Table 2: Factors Influencing the Reactivity of this compound in Michael Additions

FactorInfluence on ReactivityRelevance to this compound
Electronic EffectsThe electrophilicity of the β-carbon is modulated by substituents on the aromatic rings. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. rsc.orgThe unsubstituted phenyl ring provides a baseline level of conjugation and electrophilicity.
Steric HindranceBulky groups near the reaction center (α and β carbons, and the carbonyl carbon) can hinder the approach of the nucleophile, potentially slowing the reaction. uwindsor.caThe isobutyl group attached to the carbonyl carbon introduces moderate steric bulk.
Nature of the NucleophileSoft nucleophiles, such as thiols and enamines, are generally more effective for 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.comCan be used to probe the reactivity of various biological and synthetic nucleophiles.
Solvent EffectsThe polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.Reaction kinetics can be studied in different solvents to understand the reaction mechanism.

Future Research Directions and Perspectives on Isobutyl Styryl Ketone

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of chalcones, including isobutyl styryl ketone, often relies on the Claisen-Schmidt condensation, which can involve harsh reaction conditions and generate significant waste. rjpn.org Future research is increasingly focused on the development of novel catalytic systems that align with the principles of green chemistry, aiming for higher efficiency, selectivity, and environmental benignity.

Key areas of exploration include:

Biocatalysts: The use of enzymes and microorganisms as catalysts offers a highly sustainable route to chalcone (B49325) synthesis. These biocatalytic systems can operate under mild conditions and exhibit high stereoselectivity, reducing the environmental impact of the synthetic process. rjpn.org

Heterogeneous Catalysts: The development of solid acid and base catalysts, such as layered double hydroxides (LDH) and their composites with materials like reduced graphene oxide (rGO), presents a significant opportunity for sustainable synthesis. mdpi.com These catalysts offer advantages in terms of easy separation from the reaction mixture, reusability, and potentially higher selectivity. mdpi.comnanoscitec.com Nanocatalysts, for instance, have demonstrated high efficacy in solvent-free conditions for chalcone synthesis. nanoscitec.com

Micellar Catalysis: Performing reactions in aqueous micellar media provides an environmentally friendly alternative to traditional organic solvents. Surfactants can form nanosized aggregates in water, creating a microenvironment that can enhance reaction rates and selectivity. acs.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound (sonochemistry) has been shown to accelerate reaction times, improve yields, and often allows for solvent-free conditions, contributing to more sustainable synthetic protocols. rjpn.orgfrontiersin.org

The following table summarizes some of the emerging sustainable catalytic systems for chalcone synthesis:

Catalytic SystemDescriptionAdvantages
Biocatalysts Use of enzymes or whole microorganisms.Mild reaction conditions, high selectivity, biodegradable.
Heterogeneous Catalysts Solid catalysts like zeolites, clays, and metal oxides.Ease of separation, reusability, reduced waste.
Nanocatalysts Catalysts with dimensions in the nanometer range.High surface area, enhanced reactivity, potential for novel catalytic properties.
Micellar Catalysis Reactions conducted in aqueous surfactant solutions.Use of water as a solvent, potential for rate enhancement.
Ionic Liquids Salts with low melting points used as solvents and/or catalysts.Low vapor pressure, tunable properties, potential for catalyst recycling. frontiersin.org

Advanced Computational Design of this compound Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of new this compound derivatives with specific and enhanced reactivity. By leveraging computational models, researchers can predict the properties and behavior of molecules before their synthesis, saving significant time and resources. nih.gov

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can elucidate the relationship between the three-dimensional structure of chalcone derivatives and their chemical reactivity or biological activity. scirp.orgsemanticscholar.org This allows for the in-silico design of new molecules with desired properties.

Density Functional Theory (DFT) Calculations: DFT methods are instrumental in studying the electronic structure and reactivity of molecules. They can be used to predict reaction mechanisms, transition state energies, and the influence of different substituents on the reactivity of the α,β-unsaturated ketone system in this compound.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. Molecular dynamics simulations can then provide insights into the stability of these interactions over time. ijpda.org

The table below illustrates the application of various computational methods in the design of chalcone derivatives:

Computational MethodApplication in Chalcone Derivative DesignPredicted Properties
3D-QSAR (e.g., CoMFA) Establishing relationships between 3D structure and activity.Biological activity, reactivity. scirp.orgsemanticscholar.org
DFT Investigating electronic properties and reaction mechanisms.Reactivity indices, transition state energies, spectroscopic properties.
Molecular Docking Predicting binding interactions with biological targets.Binding affinity, binding mode.
Molecular Dynamics Simulating the dynamic behavior of molecule-target complexes.Stability of interactions, conformational changes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms is a rapidly advancing area of chemical engineering and synthesis. Integrating the synthesis of this compound into these platforms offers numerous advantages in terms of reproducibility, scalability, and safety.

Future research directions include:

Development of Continuous-Flow Synthesis: Designing and optimizing continuous-flow reactors for the synthesis of this compound can lead to higher yields, shorter reaction times, and improved process control. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry.

Automated Reaction Optimization: The use of automated platforms can significantly accelerate the optimization of reaction conditions. These systems can perform numerous experiments in parallel, varying parameters to identify the optimal conditions for the synthesis of this compound and its derivatives. nih.govnih.gov

Robotic Synthesis and High-Throughput Screening: Fully automated synthesis platforms, sometimes referred to as "chemputers," can synthesize and purify a library of this compound derivatives with minimal human intervention. chemrxiv.orgresearchgate.net This technology is particularly valuable for generating compound libraries for drug discovery and materials science applications.

Unexplored Reactivity Pathways and Mechanistic Discoveries

While the reactivity of the α,β-unsaturated ketone moiety in chalcones is well-studied, there remains significant potential for the discovery of novel reactivity pathways and a deeper understanding of reaction mechanisms.

Prospective research areas are:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective transformation of this compound will be a key area of focus. This includes asymmetric Michael additions, epoxidations, and other reactions that generate chiral products.

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis and electrochemical methods can enable novel transformations of this compound that are not accessible through traditional thermal methods. These techniques offer unique opportunities for C-H functionalization and other challenging reactions.

Cascade Reactions: Designing novel cascade reactions starting from this compound can provide rapid access to complex molecular architectures in a single synthetic operation. nih.gov This approach is highly efficient and atom-economical.

Mechanistic Probes: The synthesis of specifically labeled this compound derivatives (e.g., with isotopes) can be used as mechanistic probes to gain a more detailed understanding of reaction pathways and intermediates. The fluorescent properties of some chalcones can also be harnessed for mechanistic investigations. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Isobutyl Styryl Ketone in laboratory settings?

this compound (CAS 2892-18-4) is typically synthesized via condensation reactions, such as the Claisen-Schmidt reaction, using acetophenone derivatives and isobutyl aldehydes under basic conditions. Key steps include:

  • Catalyst selection : Use of NaOH or KOH in ethanol/water mixtures for optimal enolate formation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol) is recommended to achieve ≥95% purity, as per NMR and HPLC validation .

Q. Which analytical techniques are recommended for confirming the purity and identity of this compound?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Confirm structural integrity by matching peaks to known spectra (e.g., aromatic protons at δ 7.2–7.5 ppm, ketone carbonyl at δ 207 ppm) .
  • FT-IR : Detect characteristic C=O stretches near 1700 cm⁻¹ and conjugated C=C stretches at 1600–1650 cm⁻¹ .
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
  • GC-MS : Monitor for molecular ion peaks at m/z 174 (M⁺) and fragmentation patterns .

Q. How should this compound be stored to ensure stability during experiments?

  • Storage conditions : Keep in airtight, amber-glass containers at 2–8°C to prevent photodegradation and oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Data triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for stereochemical confirmation, 2D NMR for coupling correlations) .
  • Isomer differentiation : For E/Z isomers, employ NOESY NMR to assess spatial proximity of substituents or use chiral HPLC columns (e.g., Chiralpak AD-H) for enantiomeric separation .
  • Contradiction analysis : Replicate synthesis under controlled conditions (e.g., anhydrous vs. aqueous) to isolate variables affecting spectral outcomes .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

  • Catalyst screening : Compare homogeneous (e.g., KOtBu) vs. heterogeneous (e.g., Mg-Al hydrotalcite) catalysts for improved recyclability and yield (up to 92% reported with hydrotalcites) .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates, or switch to green solvents (e.g., cyclopentyl methyl ether) for eco-friendly protocols .
  • Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How do structural modifications of this compound influence its reactivity in cross-coupling reactions?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity, enhancing Suzuki-Miyaura coupling efficiency (e.g., 85% yield with Pd(PPh₃)₄) .
  • Steric considerations : Bulky substituents (e.g., tert-butyl) reduce reaction rates in Michael additions; mitigate by using smaller catalysts (e.g., CuI vs. Pd) .

Q. How should researchers design experiments to address gaps in literature on this compound’s photochemical properties?

  • Literature mapping : Use tools like SciFinder or Reaxys to identify understudied areas (e.g., triplet-state behavior) .
  • Experimental design :
  • Laser flash photolysis : Measure transient absorption spectra to quantify excited-state lifetimes .
  • Computational modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict UV-Vis spectra and compare with empirical data .

Key Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., stirring speed, ramp rates) meticulously to enable replication .
  • Ethical reporting : Disclose negative results (e.g., failed catalysts) to prevent publication bias .
  • Data presentation : Use tables for physicochemical constants and figures for mechanistic pathways, avoiding redundancy with text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.